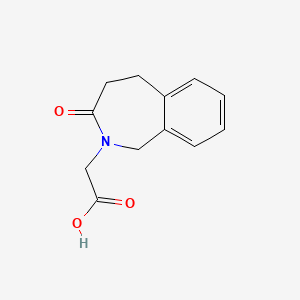

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been investigated in various studies. For instance, the Candida antarctica lipase B (Novozyme 435) catalyzed resolution of 2,3,4,5-tetrahydro-4-methyl-3-oxo-1 H -1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349), a key Lotrafiban intermediate, has been investigated in six ionic liquids .Molecular Structure Analysis

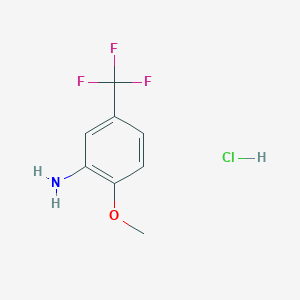

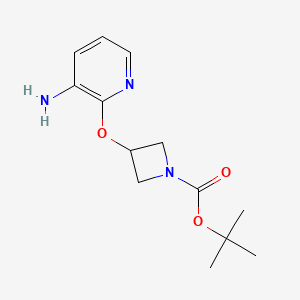

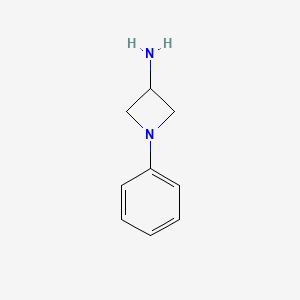

The molecular structure of “(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid” consists of 12 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 219.24 g/mol.Aplicaciones Científicas De Investigación

Synthesis of Nitrogen-Rich Heterocyclic Compounds

Nitrogen-rich heterocyclic compounds are significant in pharmaceutical and biomedical industries due to their therapeutic and pharmacological activities. The compound can be utilized in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines, which are key moieties in various natural, synthetic, and semi-synthetic chemical building blocks. These compounds exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory actions, and can also act as adrenergic receptor antagonists for prostatic hyperplasia treatment .

Antimicrobial and Antitubercular Agents

The compound’s derivatives have been studied for their potential as antimicrobial and antitubercular agents. Research has demonstrated that certain synthesized derivatives exhibit promising antimicrobial and antitubercular activities, making them valuable in the development of new treatments for infectious diseases .

Anti-Cancer Activity

Derivatives of the compound have shown inhibitory activity against cancer cell lines. For instance, certain compounds have demonstrated potent inhibitory activity against breast cancer cells, indicating the potential for the development of novel anti-cancer agents .

Drug Design and Optimization

The compound’s structure can be incorporated into the design and optimization of new drugs. By maintaining specific structural characteristics, researchers can develop compounds with desired biological activities, such as anti-cancer properties .

Biological Potential of Indole Derivatives

Indole derivatives containing the compound’s structure have been identified with anti-inflammatory and analgesic activities. These derivatives can be compared with established medications like indomethacin and celecoxib, offering alternative therapeutic options with potentially lower ulcerogenic indices .

Chemical Synthesis and Material Science

The compound can be used in chemical synthesis processes, contributing to the development of materials with specific properties. For example, it can be involved in chemoselective alkylation reactions, leading to the creation of new chemical entities with potential applications in material science .

Therapeutic Potential of Imidazole Compounds

Imidazole-containing compounds with structures related to the compound have been explored for their therapeutic potential. Some derivatives have shown good antimicrobial potential, which could be further investigated for clinical applications .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Based on the structure, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces, similar to other aromatic compounds .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 21924 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed and permeate cell membranes .

Result of Action

Based on the structure and the known activities of similar compounds, it can be inferred that it might have a broad range of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

One study has investigated the resolution of a similar compound in different ionic liquids , suggesting that the solvent environment can influence the reaction rate and yield

Propiedades

IUPAC Name |

2-(3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-6-5-9-3-1-2-4-10(9)7-13(11)8-12(15)16/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDWPGSSYJHKJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Oxo-1,3,4,5-tetrahydro-2H-2-benzazepin-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester](/img/structure/B1427407.png)

![(R)-5-[2-[[2-(2-ethoxyphenoxy)-ethyl]amino]propyl]-1-(3-hydroxypropyl)-2,3-dihydro-1H-indole-7-carboxamide](/img/structure/B1427417.png)